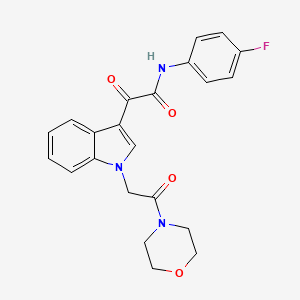

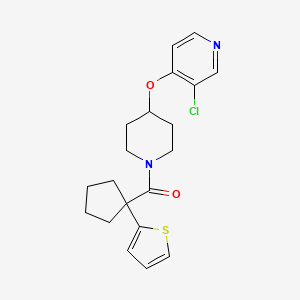

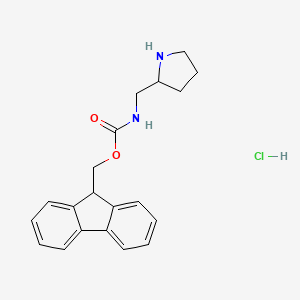

N-(1-(1,1-二氧化四氢噻吩-3-基)哌啶-4-基)-4-(2-甲基恶唑-4-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. The papers provided discuss various sulfonamide compounds with different substituents and their synthesis methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship studies and biochemical characterization . Similarly, substituted benzenesulfonamides were prepared and evaluated as membrane-bound phospholipase A2 inhibitors, with the N-(phenylalkyl)piperidine derivatives showing optimum potency . The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through condensation reactions, and the product was characterized by spectroscopic techniques and X-ray crystallography .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamides were characterized using various techniques, including X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that it crystallizes in the monoclinic space group with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom was found to be a distorted tetrahedron. Similarly, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide were reported, showing different conformations and hydrogen bonding patterns .

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize the sulfonamide derivatives. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride was used for the conversion of thioglycosides to glycosyl triflates and for forming diverse glycosidic linkages . The synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties involved reactions with various nucleophiles such as morpholine, ammonia, and piperidine . These reactions highlight the versatility of sulfonamide chemistry in generating compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are influenced by their molecular structures. The presence of different substituents such as phenylthiazol, triazine moieties, and chlorobenzene groups affects the compounds' solubility, stability, and reactivity. For instance, the introduction of triazine moieties into benzenesulfonamides was found to confer potent inhibitory activity against human carbonic anhydrase isoforms, suggesting that these structural motifs can significantly impact the biological properties of the compounds . Additionally, the antioxidant and enzyme inhibitory profiles of sulfonamides incorporating 1,3,5-triazine structural motifs were investigated, showing moderate radical scavenging and metal chelating activity .

科学研究应用

用于疾病治疗的酶抑制结合三嗪等结构基序的磺酰胺对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和酪氨酸酶等酶表现出显着的抑制特征。这些酶与阿尔茨海默病、帕金森病和色素沉着障碍等疾病有关。此类化合物表现出中等至高的抑制效力,突出了它们作为治疗这些疾病的治疗剂的潜力 (Lolak 等人,2020)。

碳酸酐酶抑制磺酰胺的另一个应用领域,包括与 N-(1-(1,1-二氧化四氢噻吩-3-基)哌啶-4-基)-4-(2-甲基恶唑-4-基)苯磺酰胺在结构上相关的化合物,是抑制碳酸酐酶同工酶。这些酶在生理过程中起着至关重要的作用,抑制它们可有利于治疗青光眼、癫痫、肥胖和癌症等疾病。磺酰胺对各种人类碳酸酐酶同工型表现出低纳摩尔抑制活性,表明它们在开发新的治疗剂中具有潜在的用途 (Alafeefy 等人,2015)。

抗菌和抗肿瘤活性结构与目标化合物相似的化合物也表现出有希望的抗菌和抗肿瘤活性。磺酰胺的合成和结构修饰,包括哌啶核的结合,已导致对胆碱酯酶具有出色活性的化合物,展示了它们在癌症和感染等疾病药物开发中的潜力 (Khalid,2012)。

结构和固态表征磺酰胺衍生物的结构表征,包括通过单晶 X 射线和固态核磁共振分析,为它们作为治疗痴呆等疾病的活性药物成分 (API) 的潜力提供了见解。这些研究强调了结构研究在了解这些化合物的理化性质和治疗潜力的重要性 (Pawlak 等人,2021)。

属性

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-14-20-19(12-27-14)15-2-4-18(5-3-15)29(25,26)21-16-6-9-22(10-7-16)17-8-11-28(23,24)13-17/h2-5,12,16-17,21H,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKJSAFJZDCDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)

![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)